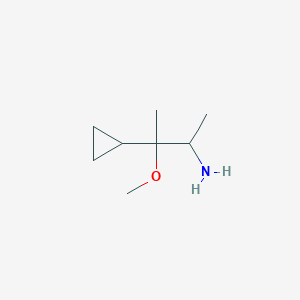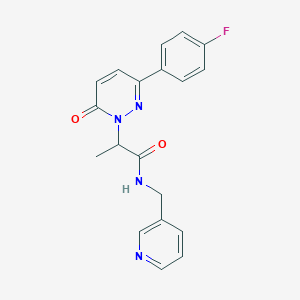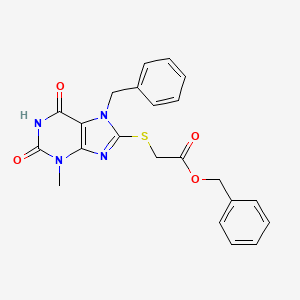
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a chemical compound that belongs to the class of purine derivatives. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved through various methods, and it has been found to possess several biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
One notable application of structurally related compounds is in the development of novel anti-Helicobacter pylori agents. Compounds derived from a similar scaffold have shown potent and selective activities against this gastric pathogen, including strains resistant to traditional treatments like metronidazole or clarithromycin. The minimal inhibition concentration values indicate significant effectiveness, highlighting the potential of such compounds in treating H. pylori infections (Carcanague et al., 2002).
Organic Synthesis Enhancements
In organic chemistry, the use of related sulfanyl compounds has facilitated the development of enantioselective epoxidation methods. These methods employ camphor-derived sulfides for epoxidation via ylide routes, achieving excellent yields and enantiomeric excesses under mild conditions. Such advancements underscore the significance of these compounds in synthesizing enantiomerically enriched structures, crucial for pharmaceutical applications (Li et al., 1996).
Antifungal and Antibacterial Properties
Compounds within the same chemical family have been synthesized and tested for their antibacterial and antifungal activities. New Schiff bases, synthesized through condensation reactions, demonstrated biologically active properties against various microbial strains. This research suggests potential applications in developing new antimicrobial agents (Mange et al., 2013).
Photoredox Catalysis
Another application is in photoredox catalysis, where related sulfanyl compounds have been utilized in cascade annulation reactions. These reactions produce benzothiophenes and benzoselenophenes, highlighting the utility of these compounds in synthesizing complex aromatic systems under ambient conditions. Such methodologies offer new pathways for material science and organic synthesis (Yan et al., 2018).
Corrosion Inhibition
Further, similar compounds have shown efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. Investigations into the mechanisms of action reveal that these compounds significantly decrease corrosion rates, potentially offering new solutions for material protection in industrial applications (Behpour et al., 2009).
Properties
IUPAC Name |
benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-25-19-18(20(28)24-21(25)29)26(12-15-8-4-2-5-9-15)22(23-19)31-14-17(27)30-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYDLSOQQBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
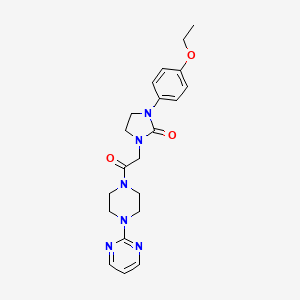


![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)
![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)
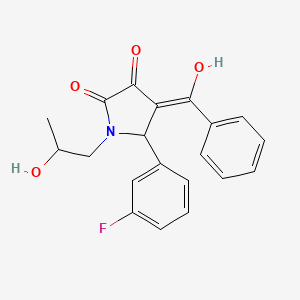
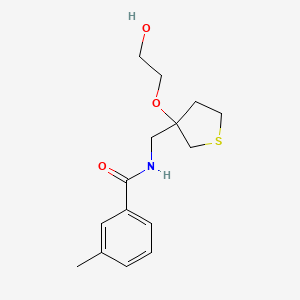
![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)
